molecular formula C16H22F2N2O3 B1370011 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline

4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline

Cat. No. B1370011
M. Wt: 328.35 g/mol
InChI Key: JTVREKBVYAUIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline is a useful research compound. Its molecular formula is C16H22F2N2O3 and its molecular weight is 328.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline

Molecular Formula

C16H22F2N2O3

Molecular Weight

328.35 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2,6-difluorophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O3/c1-16(2,3)23-15(21)20-6-4-11(5-7-20)22-14-12(17)8-10(19)9-13(14)18/h8-9,11H,4-7,19H2,1-3H3

InChI Key

JTVREKBVYAUIJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3,5-difluoronitrobenzene (2.13 g) in ethanol (40 ml) was added palladium on carbon (0.20 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 1 hour. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=2/1 as an eluant to give the desired compound (1.70 g, yield 87%) as a colorless solid.
Name
4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3,5-difluoronitrobenzene
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.